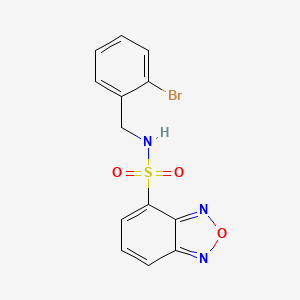![molecular formula C18H16F3NO4 B4185461 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BDP is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is a target for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
BDP acts as a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide by binding to the receptor and inhibiting its activity. This compound is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. By inhibiting the activity of this compound, BDP can reduce insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BDP can inhibit the activity of this compound with high potency and selectivity. In vivo studies have shown that BDP can improve glucose tolerance and reduce insulin secretion in animal models of type 2 diabetes. BDP has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDP in lab experiments is its high potency and selectivity as a N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonist. This makes it a valuable tool for studying the role of this compound in glucose homeostasis and insulin secretion. However, one limitation of using BDP is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on BDP. One area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonists based on the structure of BDP. Another area of research is the investigation of the potential therapeutic applications of BDP in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential use in various research applications. One of the most promising areas of research is its use as a selective N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonist. This compound is a receptor that is involved in the regulation of glucose homeostasis and insulin secretion. BDP has been shown to inhibit the activity of this compound, which makes it a potential drug candidate for the treatment of type 2 diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11(26-14-4-2-3-13(8-14)18(19,20)21)17(23)22-9-12-5-6-15-16(7-12)25-10-24-15/h2-8,11H,9-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGBMKVPEHCYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![methyl 4-(3-methylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide](/img/structure/B4185417.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-methylindoline](/img/structure/B4185439.png)

![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-phenylbutanoyl)piperazine](/img/structure/B4185469.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4185480.png)
